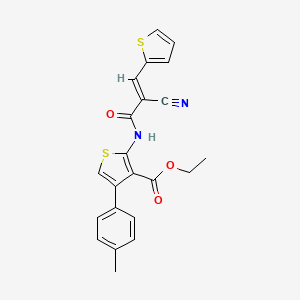

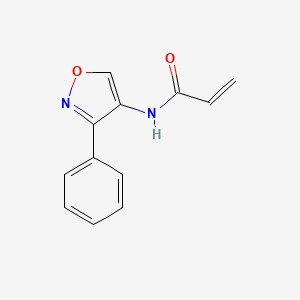

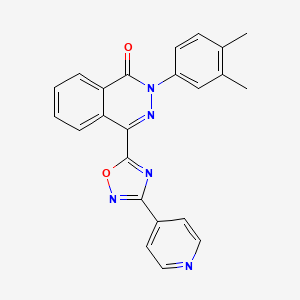

![molecular formula C8H8ClN3O3 B3016435 Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 2253639-05-1](/img/structure/B3016435.png)

Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate," is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that have garnered attention due to their presence in various biologically active molecules and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the research on related pyrrolopyrimidine derivatives and their synthesis, molecular structure, and chemical properties can offer insights into the compound .

Synthesis Analysis

The synthesis of related pyrrolopyrimidine derivatives often involves multi-step reactions with a focus on optimizing yield and purity. For instance, a practical synthesis of a related compound, methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, was developed to improve the overall yield and address issues such as regioisomeric mixtures and low-yielding steps . Similarly, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involved reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, highlighting the versatility of pyrimidine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of aromatic rings, which can be almost coplanar, as observed in the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride . The planarity of the pyrimidine rings and the substituent positions significantly influence the electronic structure and potential interactions with other molecules, such as DNA .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, iodination, Negishi cross-coupling, and ring closure, which are crucial for the synthesis of these compounds . The reactivity of these compounds is often influenced by the presence of functional groups, such as chloro, methyl, and hydroxy groups, which can participate in further chemical transformations to yield a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure analysis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate revealed two crystallographically independent molecules in the asymmetric unit, which can affect the compound's physical properties . Additionally, the interaction of these compounds with DNA, as observed in the case of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, suggests that they may have groove-binding modes, which could be relevant for their biological activities .

Scientific Research Applications

Interaction with Glycine Esters

- Study Context: The interaction of similar compounds with glycine esters has been studied to understand the reaction conditions and outcomes. For example, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate leads to derivatives of pyrrolo[2,3-d]pyrimidine, which are structurally related to Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (Zinchenko et al., 2018).

Synthesis and Antiviral Activity

- Synthesis Approaches: The synthesis of related pyrrolo[2,3-d]pyrimidines has been explored, demonstrating various methods of obtaining these compounds. These methods are significant for the synthesis of compounds like this compound (Saxena et al., 1988).

- Antiviral Properties: Studies on the antiviral activity of these compounds, especially against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), are crucial. Such research could inform the potential biomedical applications of this compound in antiviral therapies (Pudlo et al., 1990).

Potential in Fungicidal Applications

- Fungicidal Properties: Research into the derivatives of pyrrolo[2,3-d]pyrimidines has revealed their potential fungicidal properties. This insight could be relevant for exploring the use of this compound in agricultural or pharmaceutical fungicides (Тумкявичюс et al., 2013).

Novel Heterocyclic Systems

- Heterocyclic Chemistry: The development of novel heterocyclic systems, such as 1,3,4,6-tetraazadibenzo[cd,f]-azulene, using compounds structurally related to this compound, showcases the versatility and potential of these compounds in the synthesis of complex organic structures (Dodonova et al., 2010).

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

One study revealed that a similar compound was able to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .

Biochemical Pathways

It’s worth noting that pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could imply an impact on various signaling pathways within the cell.

Result of Action

A similar compound was found to induce cell cycle arrest and apoptosis in hepg2 cells , suggesting potential anticancer activity.

properties

IUPAC Name |

methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O3/c1-15-8(14)4-5(13)3-6(9)10-2-11-7(3)12-4/h2,4-5,13H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZTZGWIDSKFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C2=C(N1)N=CN=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

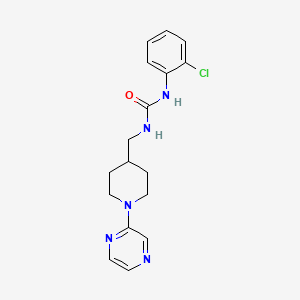

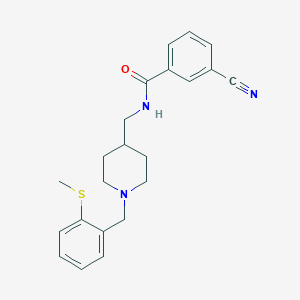

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

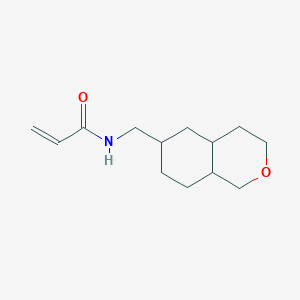

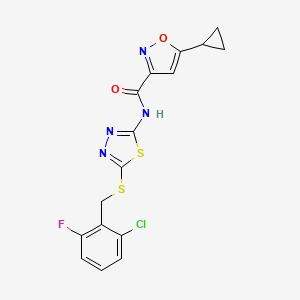

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)

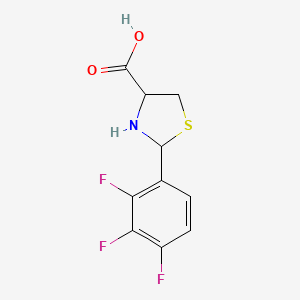

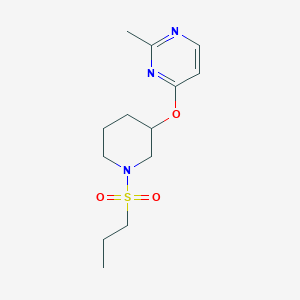

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)